molecular formula C16H32Cl24O12Si16 B1609075 PSS-Octa(2-trichlorosilylethyl) substituted CAS No. 214675-88-4

PSS-Octa(2-trichlorosilylethyl) substituted

Cat. No. B1609075
M. Wt: 1716.6 g/mol
InChI Key: VRQHRTGJRVVVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSS-Octa(2-trichlorosilylethyl) substituted, also known as 1,3,5,7,9,11,13,15-Octa(2-trichlorosilyl)ethyl)pentacyclo-[9.5.1.13,9.15,15.17,13]octasiloxane, is a type of silsesquioxane . It’s a special chemical offered by several providers .


Molecular Structure Analysis

The molecular structure of PSS-Octa(2-trichlorosilylethyl) substituted involves a pentacyclo-octasiloxane core with eight 2-trichlorosilyl ethyl groups . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of PSS-Octa(2-trichlorosilylethyl) substituted are not explicitly mentioned in the available resources . For detailed properties, one would need to refer to specific product datasheets or conduct experimental measurements.

Safety And Hazards

The safety and hazards associated with PSS-Octa(2-trichlorosilylethyl) substituted are not specified in the available resources . It’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer for detailed safety information.

properties

IUPAC Name

trichloro-[2-[3,5,7,9,11,13,15-heptakis(2-trichlorosilylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32Cl24O12Si16/c17-53(18,19)1-9-61-41-62(10-2-54(20,21)22)44-65(13-5-57(29,30)31)46-63(42-61,11-3-55(23,24)25)48-67(15-7-59(35,36)37)49-64(43-61,12-4-56(26,27)28)47-66(45-62,14-6-58(32,33)34)51-68(50-65,52-67)16-8-60(38,39)40/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQHRTGJRVVVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Cl24O12Si16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390842
Record name PSS-Octa(2-trichlorosilylethyl) substituted
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PSS-Octa(2-trichlorosilylethyl) substituted

CAS RN

214675-88-4
Record name PSS-Octa(2-trichlorosilylethyl) substituted
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PSS-Octa(2-trichlorosilylethyl) substituted
Reactant of Route 2
Reactant of Route 2
PSS-Octa(2-trichlorosilylethyl) substituted
Reactant of Route 3
PSS-Octa(2-trichlorosilylethyl) substituted

Citations

For This Compound
1
Citations
M Opanasenko, M Shamzhy, F Yu, W Zhou… - Chemical …, 2016 - pubs.rsc.org
Porous organic–inorganic materials with tunable textural characteristics were synthesized using the top-down process by intercalating silsesquioxanes and polyhedral oligomeric …
Number of citations: 22 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.